6-Tert-butyl-2-propanamido-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Overview
Description
6-Tert-butyl-2-propanamido-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Tert-butyl-2-propanamido-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the benzothiophene core, introduction of the tert-butyl group, and subsequent functionalization to introduce the propanamido and trifluoromethylphenyl groups. Common reagents used in these steps include organometallic reagents, amines, and halogenated compounds. Reaction conditions often involve the use of catalysts, such as palladium or nickel, and solvents like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification methods. The scalability of the synthesis would be a key consideration, with a focus on ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Tert-butyl-2-propanamido-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but often involve the use of solvents like dichloromethane or acetonitrile and may require specific temperatures or pressures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new polymers or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism by which 6-Tert-butyl-2-propanamido-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, with the compound binding to these targets and modulating their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-tert-butyl-2-[2-(4-chlorophenoxy)propanamido]-N-(4-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 6-(3-aminophenyl)-N-(tert-butyl)-2-(trifluoromethyl)quinazolin-4-amine
Uniqueness
What sets 6-Tert-butyl-2-propanamido-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, potentially improving its performance in various applications.
Properties
IUPAC Name |
6-tert-butyl-2-(propanoylamino)-N-[2-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N2O2S/c1-5-18(29)28-21-19(14-11-10-13(22(2,3)4)12-17(14)31-21)20(30)27-16-9-7-6-8-15(16)23(24,25)26/h6-9,13H,5,10-12H2,1-4H3,(H,27,30)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAAMQYRWDJWMAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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